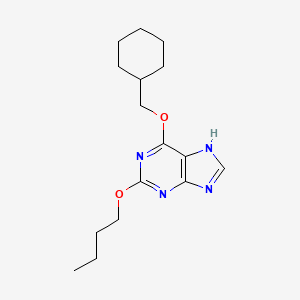
2-butoxy-6-(cyclohexylmethoxy)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxy-6-(cyclohexylmethoxy)-7H-purine is a chemical compound with the molecular formula C16H24N4O2. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of nucleotides, the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with cyclohexylmethanol in the presence of a base, followed by the substitution of the chlorine atom with a butoxy group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-6-(cyclohexylmethoxy)-7H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-butoxy-6-(cyclohexylmethoxy)-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of purine derivatives with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-butoxy-6-fluorophenylboronic acid: This compound has a similar butoxy group but differs in its core structure and functional groups.
2-butoxy-6-ethyl-2-chloroacetanilides: This compound shares the butoxy group but has different substituents and a different core structure.
Uniqueness
2-butoxy-6-(cyclohexylmethoxy)-7H-purine is unique due to its specific combination of functional groups and its purine core. This uniqueness makes it valuable for specific applications in research and industry, where its particular properties can be leveraged.
Properties
CAS No. |
651733-92-5 |
|---|---|
Molecular Formula |
C16H24N4O2 |
Molecular Weight |
304.39 g/mol |
IUPAC Name |
2-butoxy-6-(cyclohexylmethoxy)-7H-purine |
InChI |
InChI=1S/C16H24N4O2/c1-2-3-9-21-16-19-14-13(17-11-18-14)15(20-16)22-10-12-7-5-4-6-8-12/h11-12H,2-10H2,1H3,(H,17,18,19,20) |
InChI Key |
RXZJSXSIXNRXRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=C(C(=N1)OCC3CCCCC3)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
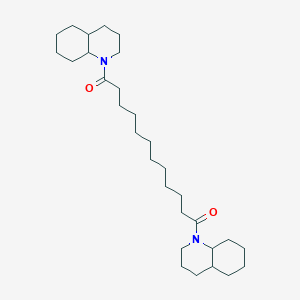
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
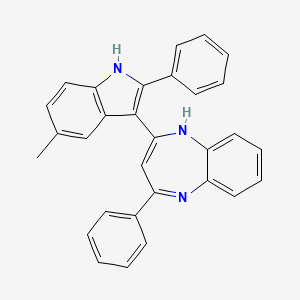
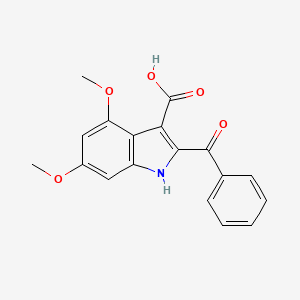

![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
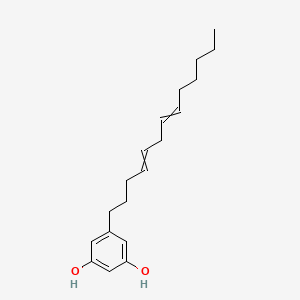
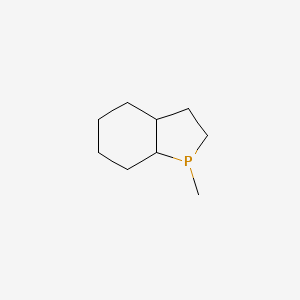

![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)
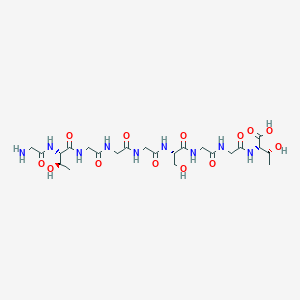
![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
